molecular formula C9H11ClN2O2 B8070406 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Cat. No.: B8070406
M. Wt: 214.65 g/mol
InChI Key: JLEUXCRXFGAHLK-UHFFFAOYSA-N
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Description

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride (CAS: 99197-91-8) is a bicyclic heterocyclic compound featuring a fused benzocycloheptenone core with oxygen (oxa) and nitrogen (aza) atoms at positions 5 and 9, respectively. The amino group at position 7 and the hydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Analytical characterization methods for this compound include nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS), as documented by Amadis Chemical .

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUXCRXFGAHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

1-Fluoro-2-nitrobenzene reacts with the sodium alkoxide of Boc-L-serine to form a nitro-substituted intermediate. This step establishes the (S)-stereochemistry critical for enantiomeric purity.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Yield: ~85%

Nitro Reduction and Lactam Formation

The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, yielding a primary amine. Subsequent lactamization via HATU-mediated cyclization forms the 1,5-benzoxazepin-4-one core.

Key Intermediate :

  • (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b]oxazepin-4(5H)-one (CAS: 889460-62-2)

Introduction of the 7-Amino Group

The amino group at position 7 is introduced via two primary routes:

Direct Amination of the Benzoxazepinone Core

A palladium-catalyzed Buchwald-Hartwig amination couples the lactam with an ammonia equivalent. This method requires careful control of steric hindrance.

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Yield: 60–70%

Reduction of a Nitro Precursor

A nitro group at position 7 is reduced using SnCl₂/HCl or catalytic hydrogenation. This method is preferred for scalability.

Example :

  • Starting material: 7-Nitro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

  • Reducing agent: H₂ (1 atm), 10% Pd/C

  • Solvent: Ethanol

  • Yield: >90%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble HCl gas through the solution at 0°C.

  • Filter the precipitate and wash with cold ether.

Characterization :

  • Melting Point : 214–216°C (decomposition)

  • Purity : >96% (HPLC)

Stereochemical Control

For the (S)-enantiomer (CAS: 99197-91-8), chiral starting materials or resolution techniques are employed:

Chiral Pool Synthesis

Boc-L-serine serves as the chiral precursor, preserving stereochemistry during lactamization.

Kinetic Resolution

Racemic mixtures are resolved using chiral chromatography or enzymatic hydrolysis.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity
Nitro Reduction7-NitrobenzoxazepinoneCatalytic hydrogenation90%>95%
Direct AminationHalogenated benzoxazepinoneBuchwald-Hartwig65%85–90%
Chiral Pool SynthesisBoc-L-serineLactamization75%>98%

Industrial-Scale Considerations

  • Cost Efficiency : Nitro reduction is preferred for low-cost bulk synthesis.

  • Green Chemistry : Catalytic hydrogenation reduces waste compared to stoichiometric reductants.

  • Purification : Recrystallization from ethanol/water mixtures improves purity to pharmacopeial standards.

Challenges and Optimization

  • Racemization Risk : High temperatures during lactamization may erode enantiomeric excess. Mitigated by using low-boiling solvents (e.g., THF).

  • Byproduct Formation : Over-reduction of the nitro group generates unwanted amines. Controlled H₂ pressure (≤2 atm) minimizes this .

Scientific Research Applications

Antibacterial Activity

One of the most prominent applications of 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is its use as an antibacterial agent. Research has indicated that this compound exhibits significant activity against various bacterial strains.

  • Mechanism of Action : The compound operates by inhibiting bacterial cell wall synthesis, similar to other antibiotics. This mechanism is crucial for its effectiveness against Gram-positive and Gram-negative bacteria.
  • Case Study : A study published in Google Patents (WO2004069832A2) discusses the synthesis of derivatives of this compound that enhance its antibacterial properties. The derivatives were tested against resistant strains of bacteria, demonstrating improved efficacy compared to traditional antibiotics .
  • Clinical Trials : Preliminary clinical trials have shown promising results in treating infections caused by multi-drug resistant bacteria. These trials focus on determining the safety and optimal dosing of the compound in human subjects.

Neurological Research

Emerging studies suggest that the compound may have applications in neurological research, particularly concerning neuroprotection and cognitive enhancement.

  • Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues. This could position this compound as a candidate for further exploration in neurodegenerative diseases .
  • Cognitive Function : Some studies propose that this compound could enhance cognitive function through modulation of neurotransmitter systems, although more research is needed to substantiate these claims.

Summary of Research Findings

Application AreaFindingsReferences
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria; enhanced efficacy with derivatives
Neurological ResearchPotential neuroprotective effects; modulation of neurotransmitters

Mechanism of Action

The mechanism by which 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen in its structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

This analogue substitutes the hydrogen at position 9 with a methyl group, altering steric and electronic properties.

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

This spirocyclic compound introduces a benzothiazole substituent and a dimethylaminophenyl group. The spiro structure and extended conjugation may enhance UV-vis absorption properties, suggesting applications in optoelectronics or as a fluorescent probe .

Physicochemical Properties

Property Target Compound 9-Methyl Analogue Spiro Derivatives
Core Structure Benzocycloheptenone Benzocycloheptenone Spiro[4.5]decane
Substituents -NH₂, -HCl -NH₂, -CH₃ Benzothiazole, dimethylaminophenyl
Solubility High (due to HCl salt) Moderate Low (non-ionic spiro core)
Analytical Methods NMR, HPLC, LC-MS Not specified IR, UV-vis, elemental analysis

Key Research Findings and Limitations

  • Structural Flexibility : The absence of bulky substituents in the target compound may favor interactions with biological targets compared to its methylated analogue .
  • Synthetic Complexity: Spiro derivatives require multi-step synthesis but offer modular functionalization, unlike the simpler benzocycloheptenone framework .

Biological Activity

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride (CAS No. 2044702-28-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C9_9H11_{11}ClN2_2O2_2
Molecular Weight 214.65 g/mol
Appearance White to off-white solid
Solubility Soluble in water and some organic solvents

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. Research indicates that compounds with similar frameworks exhibit selective cytotoxicity towards tumor cells, particularly under hypoxic conditions typical of solid tumors.

  • Cytotoxicity Tests : In vitro assays have demonstrated that certain derivatives show significant cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. These effects were assessed using proliferation assays and apoptosis tests, revealing a potential for these compounds to induce apoptotic cell death in cancer cells .
  • Mechanism of Action : The mechanism behind the cytotoxicity is believed to involve the induction of DNA damage and activation of caspase-dependent pathways, which are critical for programmed cell death .

Antibacterial Activity

The compound's structural analogs have also been investigated for antibacterial properties. Some studies suggest that benzocycloheptene derivatives can act as effective antibacterial agents against various bacterial strains, although specific data on this compound remains limited .

Neuroprotective Effects

Research has indicated that certain benzocycloheptene-based compounds may possess neuroprotective properties. These effects are hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways, although direct evidence for this compound specifically is still needed .

Study on Anticancer Activity

In one notable study, researchers synthesized various derivatives of benzocycloheptene and evaluated their anticancer activity. The study found that specific modifications to the benzocycloheptene core significantly enhanced cytotoxicity against A549 cells. The most promising compound was shown to reduce cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment .

Antibacterial Screening

Another study focused on the antibacterial evaluation of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis can be extrapolated from spirocyclic frameworks described in analogous oxa-aza systems. For example, details the use of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions in ethanol. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalysts : Acidic or basic catalysts (e.g., pyrrolidine) can stabilize intermediates during ring closure .
  • Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours.
    • Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) and validate purity using elemental analysis and melting point determination .

Q. How is the structural integrity of the oxa-aza-benzocycloheptenone core confirmed experimentally?

  • Methodology : Combine spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify characteristic peaks for amine (–NH₂, ~3300 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and ether (C–O–C, ~1250 cm⁻¹) groups.
  • UV-Vis Spectroscopy : Detect conjugation in the benzocycloheptenone system (λmax ~250–300 nm) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) against theoretical values.
  • X-ray Crystallography (if available): Resolve ambiguities in stereochemistry or ring conformation .

Q. What are the acute toxicity profiles of structurally related benzocycloheptenamine derivatives?

  • Methodology : Use rodent models (e.g., mice) for intraperitoneal (IP) LD50 testing. reports an LD50 of 100 mg/kg for a dimethylamino-phenyl-substituted analog, with toxicity likely linked to CNS or cardiovascular effects. For the target compound:

  • Dose Range : Start at 10–200 mg/kg IP or IV.
  • Observations : Monitor for neurobehavioral changes, respiratory distress, or organ toxicity. Histopathology post-mortem can identify target organs .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature : Store at –20°C (long-term), 4°C (short-term), and 25°C/60% RH (room temperature).
  • Light Sensitivity : Use amber vials to prevent photodegradation.
  • Hygroscopicity : Store in desiccators with silica gel. Validate stability via HPLC purity checks over 1–6 months .

Advanced Research Questions

Q. How do substituents on the benzothiazole or amino groups influence the compound’s reactivity in nucleophilic additions?

  • Methodology : Compare analogs from with varying R-groups (e.g., –CH₃, –OCH₃, –NO₂).

  • Steric Effects : Bulky substituents (e.g., –Ph) hinder nucleophilic attack at the carbonyl carbon.
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity, accelerating reactions like imine formation.
  • Kinetic Studies : Use NMR or stopped-flow techniques to measure reaction rates .

Q. What strategies resolve contradictions between spectral data and computational modeling for the compound’s tautomeric forms?

  • Methodology :

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., enol-keto forms) by observing peak splitting at –40°C to 100°C.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental IR/Raman spectra.
  • Isotopic Labeling : Use deuterated solvents to confirm hydrogen-bonding patterns .

Q. How can impurity profiling be conducted to meet pharmacopeial standards for pharmaceutical intermediates?

  • Methodology : Reference and for impurity identification:

  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in H₂O/MeCN) to separate byproducts (e.g., hydrolyzed or oxidized derivatives).
  • Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., ofloxacin N-oxide hydrochloride in ).
  • Quantitation : Apply UV detection at 254 nm with calibration curves for limit tests (e.g., ≤0.1% w/w) .

Q. What computational approaches are suitable for modeling the compound’s pharmacophore in kinase inhibition studies?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR or CDK2 kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with IC50 values from enzyme assays .

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